4-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-N,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
4-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-N,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorinated phenol, a furan ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-N,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the chlorinated phenol derivative. This is followed by the formation of the furan ring and the subsequent coupling with the pyrazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-N,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-N,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-N,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-isopropyl-5-methylphenol: A related compound with similar structural features but different functional groups.
(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid: Another similar compound with an acetic acid moiety instead of the pyrazole ring.
Uniqueness
4-[({5-[(4-CHLORO-2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-N,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a chlorinated phenol, a furan ring, and a pyrazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-[[5-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carbonyl]amino]-N,1-dimethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O4/c1-12(2)15-9-16(23)13(3)8-19(15)30-11-14-6-7-18(31-14)21(28)25-17-10-27(5)26-20(17)22(29)24-4/h6-10,12H,11H2,1-5H3,(H,24,29)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNWLZUOYGBWOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCC2=CC=C(O2)C(=O)NC3=CN(N=C3C(=O)NC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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